3-(6-Bromo-pyridin-3-yl)-acrylic acid ethyl ester
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Overview
Description
3-(6-Bromo-pyridin-3-yl)-acrylic acid ethyl ester is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and an acrylic acid ethyl ester group attached to the 3rd position. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-pyridin-3-yl)-acrylic acid ethyl ester typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Formation of Acrylic Acid Ethyl Ester: The brominated pyridine is then reacted with ethyl acrylate in the presence of a base such as potassium carbonate or sodium hydride to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromo-pyridin-3-yl)-acrylic acid ethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(6-Bromo-pyridin-3-yl)-acrylic acid ethyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new synthetic methodologies.
Biology: The compound is employed in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Bromo-pyridin-3-yl)-acrylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and the acrylic acid ester group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: Similar in structure but lacks the acrylic acid ethyl ester group.
6-Bromopyridine-3-methanol: Contains a hydroxymethyl group instead of the acrylic acid ester.
Ethyl 6-bromonicotinate: Similar but with a different ester group.
Uniqueness
3-(6-Bromo-pyridin-3-yl)-acrylic acid ethyl ester is unique due to the presence of both the bromine atom and the acrylic acid ethyl ester group, which confer distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
ethyl (E)-3-(6-bromopyridin-3-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYCAISAXLAHJM-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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